Sinensetin-d3

Description

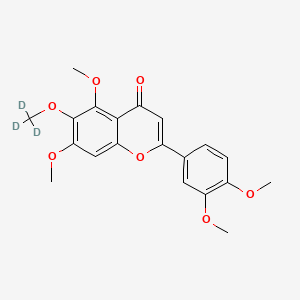

Structure

3D Structure

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |

InChI Key |

LKMNXYDUQXAUCZ-GKOSEXJESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C(=C1OC)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Sinensetin-d3: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinensetin-d3 is a deuterated derivative of Sinensetin, a polymethoxylated flavone found in various citrus peels and the plant Orthosiphon stamineus. The incorporation of deuterium isotopes provides a valuable tool for researchers in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside experimental methodologies and an exploration of its role in relevant biological pathways. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, Sinensetin, serve as a reliable proxy for many of its physicochemical characteristics.

Physicochemical Properties

The core physical and chemical properties of this compound are summarized in the tables below. Data for Sinensetin is included for comparative purposes, given the scarcity of specific data for the deuterated analogue.

Table 1: General and Physical Properties

| Property | This compound | Sinensetin | Source(s) |

| Molecular Formula | C₂₀H₁₇D₃O₇ | C₂₀H₂₀O₇ | N/A |

| Molecular Weight | 375.39 g/mol | 372.37 g/mol | N/A |

| Appearance | Solid | Crystalline solid | [1] |

| Melting Point | Not available | 179 °C | [1] |

| Boiling Point | Not available | Not available | [2] |

| Solubility | Not available | Soluble in DMSO (approx. 0.5 mg/ml); Sparingly soluble in aqueous solutions. | N/A |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | Sinensetin | Source(s) |

| ¹H-NMR | Not available | See Figure 1 | [3] |

| ¹³C-NMR | Not available | See Figure 2 | [4][5] |

| Mass Spectrometry (MS) | Not available | [M+H]⁺ at m/z 373.1282 | [6] |

| Infrared (IR) Spectroscopy | Not available | Not available | N/A |

Note: It is assumed that the spectral characteristics of this compound will be very similar to Sinensetin, with the primary difference being the absence of signals corresponding to the deuterated positions in ¹H-NMR and slight shifts in the corresponding ¹³C-NMR signals. The mass spectrum of this compound would show a molecular ion peak shifted by +3 m/z units compared to Sinensetin.

Experimental Protocols

Detailed experimental protocols for the characterization of flavonoids like this compound are crucial for reproducible research. Below are generalized methodologies for key analytical techniques.

Determination of Solubility

A standard method to determine the solubility of a flavonoid is the shake-flask method.

-

Preparation: An excess amount of the compound (this compound) is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for flavonoids, producing protonated molecules [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions to gain further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: The absorption bands are assigned to specific functional groups (e.g., C=O, C-O, C=C, aromatic C-H).

Biological Activity and Signaling Pathways

Sinensetin has been shown to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are key players in multidrug resistance (MDR) in cancer cells.

This compound's Role in Overcoming Multidrug Resistance

Sinensetin acts as an inhibitor of P-gp and ABCG2, which are efflux pumps that actively transport a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, Sinensetin can restore the sensitivity of resistant cancer cells to anticancer drugs.

Caption: this compound inhibition of P-gp and ABCG2 efflux pumps.

The diagram above illustrates the mechanism by which this compound can reverse multidrug resistance. Chemotherapeutic drugs that enter the cancer cell are actively pumped out by P-gp and ABCG2. This compound inhibits the function of these transporters, leading to an increased intracellular accumulation of the chemotherapeutic drug, which can then induce apoptosis or cell death.

Conclusion

This compound is a valuable research tool with physical and chemical properties closely resembling its non-deuterated analog, Sinensetin. This guide provides a foundational understanding of these properties, standardized experimental protocols for their determination, and insight into its biological mechanism of action in overcoming multidrug resistance. The provided data and methodologies are intended to support researchers and drug development professionals in their ongoing studies with this important compound.

References

- 1. Sinensetin | C20H20O7 | CID 145659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Sinensetin (FDB015552) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Discriminative Metabolomics Analysis and Cytotoxic Evaluation of Flowers, Leaves, and Roots Extracts of Matthiola longipetala subsp. livida - PMC [pmc.ncbi.nlm.nih.gov]

Sinensetin-d3: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to Sinensetin-d3, a deuterated analog of the naturally occurring polymethoxylated flavone, Sinensetin. This guide covers its fundamental properties, biological activities, and associated experimental methodologies.

Core Compound Identification

Here are the key identifiers for this compound and its non-deuterated counterpart, Sinensetin.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1438399-79-1[1][2] | C20H17D3O7[1] | 375.39[1] |

| Sinensetin | 2306-27-6[3][4][5][6] | C20H20O7[5][7] | 372.37[3][6][8] |

Biological Activity and Mechanisms of Action

Sinensetin exhibits a broad range of pharmacological activities, positioning it as a compound of interest for further investigation in drug discovery. Its effects are attributed to the modulation of several key cellular signaling pathways.

Anti-Cancer and Anti-Proliferative Effects

Sinensetin has demonstrated significant anti-cancer properties across various cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.[9] These effects are mediated through the regulation of multiple signaling pathways.

One of the primary pathways targeted by Sinensetin is the PTEN/PI3K/AKT signaling pathway . In gallbladder adenocarcinoma cells, Sinensetin treatment led to the inhibition of this pathway, resulting in reduced cell viability.[9][10]

Furthermore, in non-small cell lung cancer (NSCLC), Sinensetin has been identified as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 6 (MKK6) . This inhibition subsequently suppresses the MKK6-p38α signaling pathway, which is crucial for cell proliferation and survival.[11]

In liver cancer, Sinensetin has been shown to suppress angiogenesis by targeting the VEGF/VEGFR2/AKT signaling pathway .[11][12] It also has been found to protect against pulmonary fibrosis by inhibiting the Wnt/β-Catenin signaling pathway .[12]

In human T-cell lymphoma, Sinensetin induces apoptosis and autophagy through the Akt/mTOR signaling pathway .[13]

Below is a diagram illustrating the key signaling pathways modulated by Sinensetin.

Anti-Inflammatory and Other Activities

Sinensetin also exhibits anti-inflammatory properties by regulating the protein level of IκB-α, a key component in the NF-κB signaling pathway.[13] Additionally, it has been reported to have anti-fungal and anti-histamine activities.[1] In the context of metabolic regulation, Sinensetin has been shown to be involved in the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of Sinensetin.

Table 1: Inhibitory Concentrations of Sinensetin

| Activity | Cell Line/Target | IC50 Value | Reference |

| Anti-histamine Release (Antigen-stimulated) | - | 44 µM | [13] |

| Anti-histamine Release (TPA-stimulated) | - | 26 µM | [13] |

| P-glycoprotein Inhibition | AML-2/D100 cells | 1.14 µM | [14] |

Table 2: Effects of Sinensetin on Protein Expression and Other Biological Readouts

| Pathway/Process | Target | Effect | Concentration | Cell Line | Reference |

| Apoptosis | Bcl-2 | Downregulation | 6.12, 12.5, 25 µM | TJ-GBC2 | [9] |

| Apoptosis | Bax | Upregulation | 6.12, 12.5, 25 µM | TJ-GBC2 | [9] |

| Cell Invasion | MMP-2, MMP-9 | Downregulation | 6.12, 12.5, 25 µM | TJ-GBC2 | [9] |

| Lipid Metabolism | SREBP-1c | Decrease | 40 µM | 3T3-L1 | [13] |

| AMPK Signaling | AMPK, ACC | Increased Phosphorylation | 40 µM | - | [13] |

Experimental Protocols

A general workflow for investigating the anti-cancer effects of Sinensetin is outlined below. This workflow is representative of the methodologies cited in the literature.[9][10]

Detailed Methodologies

-

Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of Sinensetin. After a specified incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is then measured to determine cell viability.[9]

-

Apoptosis Assays:

-

DAPI Staining: Cells treated with Sinensetin are stained with DAPI, a fluorescent stain that binds to DNA. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized under a fluorescence microscope.[10]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes.[10]

-

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins. Following treatment with Sinensetin, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, MMP-2, MMP-9).[9]

-

Cell Migration and Invasion Assays:

-

Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.[10]

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane matrix. The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified.[9]

-

-

Isolation and Purification: Sinensetin can be isolated from natural sources, such as the peels of Citrus reticulata, using techniques like column chromatography (e.g., Sephadex LH-20, silica gel) and preparative Thin Layer Chromatography (TLC).[7][13] High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC) have also been employed for its separation.[7][13]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CAS 2306-27-6 | Sinensetin [phytopurify.com]

- 5. Sinensetin | C20H20O7 | CID 145659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ≥98% (HPLC), powder, anti-inflammatory agent | Sigma-Aldrich [sigmaaldrich.com]

- 7. frontiersin.org [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. jbuon.com [jbuon.com]

- 10. Sinensetin flavone exhibits potent anticancer activity against drug-resistant human gallbladder adenocarcinoma cells by targeting PTEN/PI3K/AKT signalling pathway, induces cellular apoptosis and inhibits cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. View of Synthetic pathways of sinensetin and derivatives as an alternate source in biological activity study | Journal of Food Bioactives [isnff-jfb.com]

- 13. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

- 14. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Purification of Sinensetin-d3

This technical guide provides a comprehensive overview of the synthesis and purification of Sinensetin-d3, a deuterated analog of the naturally occurring polymethoxyflavone, Sinensetin. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction to Sinensetin and its Deuterated Analog

Sinensetin (5,6,7,3',4'-pentamethoxyflavone) is a bioactive flavonoid found predominantly in citrus peels and certain medicinal plants like Orthosiphon aristatus.[1][2] It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[3] Deuterium-labeled internal standards, such as this compound, are crucial for quantitative bioanalytical assays (e.g., LC-MS/MS) to accurately determine the pharmacokinetics and metabolism of the parent compound in biological matrices. The synthesis of this compound involves the introduction of a stable isotopic label, typically a deuterated methyl group, which allows it to be distinguished from the endogenous compound by its mass.

Synthesis of this compound

The synthesis of 6-D3-Sinensetin can be achieved through a multi-step process, as outlined by Wei et al. (2013).[1] The synthetic route involves the preparation of a deuterated acetophenone intermediate followed by a condensation reaction and subsequent cyclization to form the flavonoid backbone.

-

Acetylation of 3,5-dimethoxy-4-hydroxyphenol (19): 3,5-dimethoxy-4-hydroxyphenol is acetylated to yield 3,6-dihydroxy-2,4-dimethoxyacetophenone (20).

-

Deuterated Methylation: The intermediate (20) is then methylated using deuterated methyl iodide (CD3I) to produce 3-D3-6-hydroxy-2,3,4-trimethoxyacetophenone (21). This step introduces the isotopic label.

-

Aldol Condensation: An Aldol condensation reaction is carried out between the deuterated acetophenone (21) and 3,4-dimethoxybenzaldehyde (11) to synthesize the deuterated chalcone (22).

-

Cyclization and Oxidation: The resulting deuterated chalcone (22) undergoes cyclization and oxidation to yield the final product, 6-D3-Sinensetin (23).

Diagram of the Synthetic Workflow for this compound

Caption: Synthetic pathway for 6-D3-Sinensetin.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, byproducts, and other impurities. The purification methods for the deuterated analog are analogous to those used for unlabeled Sinensetin due to their similar physicochemical properties. A multi-step purification process is often employed to achieve high purity.[4][5]

-

Initial Extraction: The crude reaction mixture containing this compound is first subjected to a liquid-liquid extraction. A common method involves partitioning with dichloromethane.[4][5]

-

Column Chromatography: The extracted material is then purified by column chromatography.

-

Silica Gel Chromatography: A silica gel column is typically used with a gradient elution system. The mobile phase can consist of a mixture of solvents such as chloroform and ethyl acetate, with the polarity gradually increased.[6]

-

Sephadex LH-20 Chromatography: For further purification to remove closely related impurities, Sephadex LH-20 column chromatography can be employed.[7]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (e.g., >95%), preparative HPLC is the method of choice. A common mobile phase for the purification of Sinensetin is a mixture of acetonitrile and water.[4][5]

-

Purity Assessment: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).

Diagram of the Purification Workflow

References

- 1. View of Synthetic pathways of sinensetin and derivatives as an alternate source in biological activity study | Journal of Food Bioactives [isnff-jfb.com]

- 2. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Isolation and purification of sinensetin, and in silico screening of phytochemicals from Orthosiphon aristatus (Blume) Miq. for anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 7. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]

Commercial Suppliers of High-Purity Sinensetin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Sinensetin-d3, a deuterated analog of the naturally occurring polymethoxylated flavone, Sinensetin. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for a variety of applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays.

Introduction to Sinensetin and its Deuterated Analog

Sinensetin is a bioactive flavonoid found in various citrus peels and the plant Orthosiphon stamineus. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The deuterated form, this compound, in which three hydrogen atoms have been replaced by deuterium, serves as an invaluable tool in research and development. The increased mass of the deuterated analog allows for its differentiation from the endogenous compound in mass spectrometry-based analyses, making it an ideal internal standard for accurate quantification.

Commercial Supplier Overview

A critical aspect of utilizing this compound in research is sourcing high-purity material from reliable commercial suppliers. The following table summarizes the key quantitative data for this compound offered by prominent vendors in the field. Please note that while efforts have been made to gather precise information, it is recommended to request a certificate of analysis (CoA) from the supplier for the most current and lot-specific data.

| Supplier | Product Number | Purity (by HPLC) | Isotopic Enrichment | Available Quantities |

| Clearsynth | CS-T-42382 (for Sinensetin) | ≥99% (Typical for their standards) | Not specified | Custom synthesis |

| CymitQuimica | TR-S487302 | Not specified | Not specified | Inquire |

| Toronto Research Chemicals (TRC) | S487302 | Not specified | Not specified | Inquire |

Experimental Protocols: Quality Control of this compound

To ensure the identity, purity, and isotopic enrichment of a this compound standard, a series of analytical tests are typically performed. The following are detailed methodologies for key experiments.

Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To confirm the chemical identity and determine the purity of the this compound sample.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 330 nm.

-

Sample Preparation: A stock solution of this compound is prepared in methanol or DMSO at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of approximately 10-20 µg/mL.

-

Procedure: The prepared sample is injected into the HPLC system. The retention time of the major peak is compared to a previously characterized reference standard of Sinensetin. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and the position of the deuterium label.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: 5-10 mg of the this compound sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the deuterated methoxy group will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Sinensetin. The integration of the remaining proton signals should be consistent with the expected structure. The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom attached to the deuterium due to C-D coupling.

Isotopic Enrichment Determination by Mass Spectrometry (MS)

-

Objective: To determine the percentage of the deuterated analog relative to the unlabeled compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Procedure: The this compound sample is introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak for both the unlabeled Sinensetin (M) and the deuterated this compound (M+3). The isotopic enrichment is calculated from the relative intensities of these peaks, after correcting for the natural isotopic abundance of carbon-13.

Visualizing Key Processes

To further aid in the understanding of Sinensetin's biological context and the analytical workflow for its deuterated analog, the following diagrams have been generated.

Figure 1: A typical experimental workflow for the quality control and analysis of a high-purity this compound standard.

References

The Natural Occurrence and Sourcing of Sinensetin: A Technical Guide for Researchers

An in-depth exploration of the botanical origins, biosynthesis, and extraction methodologies for the polymethoxylated flavone, sinensetin.

Executive Summary

Sinensetin, a polymethoxylated flavone (5,6,7,3',4'-pentamethoxyflavone), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural occurrence and sources of sinensetin, designed for researchers, scientists, and professionals in drug development. The document details the primary botanical sources, geographical distribution, and biosynthetic pathways. Furthermore, it presents a compilation of quantitative data on sinensetin concentrations in various plant materials and outlines detailed experimental protocols for its extraction, isolation, and quantification.

Natural Occurrence and Botanical Sources

Sinensetin is predominantly found in two main genera: Orthosiphon and Citrus.

Orthosiphon stamineus

Orthosiphon stamineus Benth., also known as Orthosiphon aristatus (Blume) Miq., is a medicinal herb belonging to the Lamiaceae family.[1] It is widely cultivated in Southeast Asian countries, including Malaysia and Indonesia.[2] The leaves of O. stamineus are a primary source of sinensetin.[1] The concentration of sinensetin in the leaves can vary based on the geographical location and the specific variety of the plant. For instance, studies on Indonesian O. stamineus have shown sinensetin content ranging from 0.0238 to 0.1533 mg/g.[3] Another study reported that the purple variety of O. aristatus leaves contains the highest concentration of sinensetin, at 0.51% w/w as determined by TLC-Densitometry.[4]

Citrus Species

A diverse range of Citrus species are known to contain sinensetin, with the highest concentrations typically found in the peel (flavedo).[1] Polymethoxylated flavones (PMFs), including sinensetin, are characteristic secondary metabolites of this genus. The content of sinensetin can vary significantly between different Citrus species and even among cultivars of the same species.[5]

Key Citrus species containing sinensetin include:

-

Citrus sinensis (Sweet Orange)[6]

-

Citrus reticulata (Mandarin Orange/Tangerine)[7]

-

Citrus paradisi (Grapefruit)[6]

-

Citrus limon (Lemon)[5]

-

Citrus aurantium (Bitter Orange)[5]

Quantitative Analysis of Sinensetin in Natural Sources

The concentration of sinensetin in its natural sources is influenced by factors such as species, cultivar, plant part, geographical origin, and extraction method. The following tables summarize quantitative data from various studies.

Table 1: Sinensetin Content in Orthosiphon stamineus

| Plant Part | Geographical Origin | Extraction Solvent/Method | Sinensetin Concentration | Reference |

| Leaves | Indonesia (various locations) | TLC-Densitometry | 0.0238 - 0.1533 mg/g | [3] |

| Leaves (Purple Variety) | Indonesia | Acetone Extract (TLC-Densitometry) | 0.51% w/w | [4] |

| Leaves | Not Specified | Chloroform Extract Fraction (HPLC) | 2.86% (w/w) | [8] |

| Leaves | Not Specified | 50% Methanol Extract (TLC-Densitometry) | 0.36% | [2] |

| Leaves | Not Specified | 70:30 Acetone-Water Extract | 0.32% | [9] |

Table 2: Sinensetin Content in Citrus Species

| Citrus Species | Cultivar | Plant Part | Sinensetin Concentration (mg/100g DW unless specified) | Reference |

| C. reticulata | 'GSG' | Peel | 297.99 | [7] |

| C. sinensis | 'Valencia' | Peel | >4200 ppm | [5] |

| C. sinensis | 'Parson Brown' | Peel | >4200 ppm | [5] |

| C. sinensis | 'Navel' | Peel | >4200 ppm | [5] |

| C. limon | Not Specified | Peel | 13 ppm | [5] |

| C. reticulata | 'Setoka' | Peel | Identified as a major active component | [10] |

Biosynthesis of Sinensetin

Sinensetin, as a polymethoxylated flavone, is synthesized through the general flavonoid biosynthetic pathway, followed by a series of hydroxylation and O-methylation steps. The backbone of the flavone structure is derived from the phenylpropanoid and polyketide pathways.

The biosynthesis of the flavone backbone begins with the amino acid phenylalanine. A series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumaroyl:CoA Ligase (4CL) produces p-coumaroyl-CoA. Chalcone Synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) converts naringenin chalcone to the flavanone naringenin. Flavanone Synthase (FNS) then introduces a double bond to form the flavone apigenin.

The subsequent steps to produce sinensetin involve hydroxylation and methylation. While the exact complete sequence and substrate specificity for all enzymes leading to sinensetin are still under investigation, recent studies in Citrus have identified key O-methyltransferases (OMTs) involved in PMF biosynthesis. For instance, a caffeoyl-CoA O-methyltransferase (CCoAOMT) from C. sinensis, named CsCCoAOMT1, has been shown to efficiently methylate the 6-, 7-, 8-, and 3'-hydroxyl groups of a wide array of flavonoids.[11] Furthermore, a cluster of tandemly duplicated OMTs (CreOMT3, CreOMT4, and CreOMT5) in mandarins have been identified as crucial for PMF biosynthesis, exhibiting multisite O-methylation activities on hydroxyflavones.[12] The precursor for the final methylation steps is likely a polyhydroxylated flavone, which is sequentially methylated by these OMTs using S-adenosyl-L-methionine (SAM) as the methyl donor.[13]

Figure 1. Simplified biosynthetic pathway of sinensetin.

Experimental Protocols

Extraction of Sinensetin from Plant Material

5.1.1 Solvent Extraction from Citrus Peel

This protocol is adapted from methodologies used for flavonoid extraction from citrus peels.[14][15]

-

Sample Preparation: Fresh citrus peels are washed, dried in a hot air oven at 45-50°C for 48 hours, and ground into a fine powder.

-

Soxhlet Extraction:

-

Place 12.5 g of the dried peel powder into a thimble.

-

Extract with 100 mL of methanol in a Soxhlet apparatus.

-

Continue the extraction for a sufficient duration to ensure complete extraction (typically several hours).

-

The resulting extract is filtered through Whatman filter paper.

-

The residue can be re-extracted twice to maximize yield.

-

-

Solvent Evaporation: The solvent from the filtered extract is removed using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Storage: The crude extract is stored at 4°C in a dark container.

5.1.2 Extraction from Orthosiphon stamineus Leaves

This protocol is based on methods optimized for sinensetin extraction from O. stamineus.[9]

-

Sample Preparation: Dried leaves of O. stamineus are ground into a fine powder.

-

Ultrasonication-Assisted Extraction:

-

Accurately weigh approximately 5 g of the dried leaf powder and place it in a flask with 75 mL of 50% methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic cleaning bath.

-

Filter the extract and evaporate the solvent to dryness using a rotary evaporator.

-

-

Enrichment Step:

-

Dissolve 1 g of the dry methanol extract in 7 mL of 70% acetone-water.

-

Heat the solution to below 40°C with ultrasonication for 30 minutes.

-

Filter the extract and dry it using the same procedure as in step 2.

-

Isolation of Sinensetin by Column Chromatography

This is a general protocol for the isolation of sinensetin from a crude extract.[4][8]

-

Column Preparation: A glass column is packed with silica gel 60 as the stationary phase, equilibrated with a non-polar solvent such as n-hexane.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient system starts with n-hexane and gradually increases the proportion of ethyl acetate, followed by the addition of methanol. For example:

-

n-hexane:ethyl acetate (e.g., from 9:1 to 1:1 v/v)

-

ethyl acetate:methanol (e.g., from 9:1 to 1:1 v/v)

-

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions containing the compound with the same Rf value as a sinensetin standard are pooled.

-

Purification: The pooled fractions are further purified by preparative TLC or recrystallization to obtain pure sinensetin.

Quantification of Sinensetin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated HPLC method for the quantification of sinensetin in O. stamineus extracts.[8]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile:Water (40:60 v/v).

-

Flow Rate: 1.2 mL/min.

-

Detection Wavelength: 340 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of pure sinensetin in methanol. Serially dilute the stock solution to prepare a series of standard solutions of known concentrations (e.g., 0.00625 to 0.1 mg/mL).

-

Sample Preparation: Dissolve a known weight of the plant extract in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of sinensetin.

-

Calculation: Calculate the concentration of sinensetin in the sample using the linear regression equation from the calibration curve.

Figure 2. General experimental workflow for sinensetin sourcing.

Conclusion

Sinensetin is a naturally occurring polymethoxylated flavone with significant therapeutic potential. Its primary botanical sources are the leaves of Orthosiphon stamineus and the peels of various Citrus species. The concentration of sinensetin is highly variable, depending on the plant source and geographical location. The biosynthesis of sinensetin follows the general flavonoid pathway, with final modifications carried out by specific O-methyltransferases. This guide has provided detailed protocols for the extraction, isolation, and quantification of sinensetin, which can serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research into the specific regulatory mechanisms of sinensetin biosynthesis could lead to the development of plant varieties with enhanced sinensetin content.

References

- 1. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of sinensetin in Orthosiphon stamineus from various phytogeographical zones in Indonesia | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 5. View of Synthetic pathways of sinensetin and derivatives as an alternate source in biological activity study | Journal of Food Bioactives [isnff-jfb.com]

- 6. Human Metabolome Database: Showing metabocard for Sinensetin (HMDB0036633) [hmdb.ca]

- 7. mdpi.com [mdpi.com]

- 8. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification and enrichment of sinensetin in the leaves of <i>Orthosiphon stamineus</i> - Arabian Journal of Chemistry [arabjchem.org]

- 10. Identification of sinensetin and nobiletin as major antitrypanosomal factors in a citrus cultivar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A multifunctional true caffeoyl coenzyme A O-methyltransferase enzyme participates in the biosynthesis of polymethoxylated flavones in citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Citrus sinensis Peel Oil Extraction and Evaluation as an Antibacterial and Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

Sinensetin: A Comprehensive Technical Guide to its Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinensetin, a polymethoxylated flavone predominantly found in citrus peels and Orthosiphon aristatus, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of sinensetin's bioactivities, focusing on its anti-cancer, anti-inflammatory, metabolic regulatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details the experimental protocols used in seminal studies, and visualizes the complex signaling pathways modulated by this promising natural compound.

Anti-Cancer Activities

Sinensetin has demonstrated significant anti-cancer potential across a variety of cancer cell lines. Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation and invasion, and the modulation of key oncogenic signaling pathways.

Quantitative Data Summary

| Cell Line | Cancer Type | Assay | Endpoint | Result (IC50 or effective concentration) | Reference |

| MDA-MB-468 | Breast Adenocarcinoma | MTT Assay | Cell Viability | IC50 = 0.2 µM | [1] |

| MCF-7 | Breast Cancer | CCK-8 Assay | Cell Viability | IC50 = 131.5 µM | |

| MDA-MB-231 | Breast Cancer | CCK-8 Assay | Cell Viability | IC50 = 97.45 µM | |

| Jurkat | T-cell Leukemia | CCK-8 Assay | Cell Viability | IC50 = 135.4 µM (48h) | [1] |

| CCRF-CEM | T-cell Leukemia | CCK-8 Assay | Cell Viability | IC50 = 198.3 µmol/L (48h) | [1] |

| HL-60 | Promyelocytic Leukemia | Not Specified | Inhibition Rate | >50% | [1] |

| TJ-GBC2 | Gallbladder Adenocarcinoma | MTT Assay | Cell Viability | Dose-dependent decrease | |

| A549 | Lung Adenocarcinoma | CCK-8 Assay | Cell Viability | Dose-dependent decrease | [3] |

| H1975 | Lung Adenocarcinoma | CCK-8 Assay | Cell Viability | Dose-dependent decrease | [3] |

Signaling Pathways in Anti-Cancer Activity

Sinensetin exerts its anti-cancer effects by targeting multiple signaling pathways. In breast cancer, it has been shown to inhibit the Wnt/β-catenin pathway, leading to decreased cell proliferation and invasion. In gallbladder adenocarcinoma, the PTEN/PI3K/AKT signaling pathway is a key target. Furthermore, in liver cancer, sinensetin suppresses angiogenesis by targeting the VEGF/VEGFR2/AKT signaling pathway.[4]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of sinensetin (e.g., 0-140 µM) for 24 to 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Cell Invasion Assay (Transwell Assay)

-

Chamber Coating: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel.

-

Cell Seeding: 1 x 10⁵ MCF-7 or MDA-MB-231 cells in serum-free medium are added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with medium containing 10% FBS and the desired concentration of sinensetin (e.g., 120 µM).[1]

-

Incubation: The plate is incubated for 24 hours to allow for cell invasion.

-

Staining and Visualization: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.[1] The number of invaded cells is counted under a microscope.

Anti-Inflammatory Activities

Sinensetin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling cascades.

Quantitative Data Summary

| Cell Line/Model | Stimulant | Assay | Endpoint | Result (IC50 or effective concentration) | Reference |

| J774 Murine Macrophages | LPS | Griess Assay | Nitric Oxide (NO) Production | IC50 = 9.2 µM | [5] |

| J774 Murine Macrophages | LPS | ELISA | Prostaglandin E2 (PGE2) Production | IC50 = 2.7 µM | [5] |

| J774 Murine Macrophages | LPS | ELISA | Tumor Necrosis Factor-α (TNF-α) Production | IC50 = 2.7 µM | [5] |

| RAW 264.7 Macrophages | LPS | Griess Assay, Western Blot | NO, iNOS, COX-2 | Dose-dependent inhibition | [1] |

| RAW 264.7 Macrophages | LPS | RT-PCR | IL-1β, IL-6, TNF-α mRNA | Attenuation at 50 µM | [1] |

| C57BL/6 Mice | Carrageenan | Paw Edema Assay | Paw Inflammation | Inhibition at 50 mg/kg (i.p.) | [5] |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of sinensetin are largely attributed to its ability to suppress the NF-κB signaling pathway. It prevents the degradation of IκB-α, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. More recent studies have also implicated the inhibition of the NLRP3 inflammasome as another key mechanism.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: RAW 264.7 macrophages are plated in 96-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of sinensetin for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce NO production, and the cells are incubated for 24 hours.

-

Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve is generated using sodium nitrite.

Western Blot for NF-κB p65 Nuclear Translocation

-

Cell Treatment and Lysis: RAW 264.7 cells are treated with sinensetin and/or LPS. Nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated with a primary antibody against p65 overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Metabolic Regulation

Sinensetin has been shown to modulate lipid metabolism, suggesting its potential in the management of obesity and related metabolic disorders. Its effects include the enhancement of lipolysis and the inhibition of adipogenesis.

Quantitative Data Summary

| Cell Line | Treatment | Assay | Endpoint | Result | Reference |

| 3T3-L1 Adipocytes | 40 µM Sinensetin | Western Blot | SREBP-1c expression | Decreased | [6] |

| 3T3-L1 Adipocytes | Sinensetin | Glycerol Release Assay | Lipolysis | Increased | [1] |

| 3T3-L1 Adipocytes | 40 µM Sinensetin | Western Blot | p-PKA, p-HSL | Increased | [6] |

| 3T3-L1 Adipocytes | 40 µM Sinensetin | Western Blot | p-AMPK, p-ACC | Increased | [6] |

| In vitro | Porcine α-amylase | Enzyme Inhibition Assay | α-amylase activity | 85.8% inhibition at 2.5 mg/ml | [1] |

| In vitro | α-glucosidase | Enzyme Inhibition Assay | α-glucosidase activity | IC50 = 0.66 mg/ml |

Signaling Pathways in Metabolic Regulation

Sinensetin's effects on lipid metabolism are mediated through the modulation of the cAMP/PKA and AMPK signaling pathways. By increasing intracellular cAMP levels, it activates PKA, which in turn phosphorylates and activates hormone-sensitive lipase (HSL), a key enzyme in lipolysis. Additionally, sinensetin activates AMPK, a central regulator of cellular energy homeostasis.

Experimental Protocols

Lipolysis Assay (Glycerol Release)

-

Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

-

Treatment: Mature adipocytes are treated with various concentrations of sinensetin for 24 to 48 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Glycerol Measurement: The glycerol concentration in the supernatant is measured using a commercial glycerol assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

Data Analysis: The amount of glycerol released is normalized to the total protein content of the cells.

Western Blot for AMPK Activation

-

Cell Treatment and Lysis: Differentiated 3T3-L1 adipocytes are treated with sinensetin for the desired time. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (Thr172) and total AMPK.

-

Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, the bands are detected. The ratio of phosphorylated AMPK to total AMPK is calculated to determine the extent of activation.

Neuroprotective Activities

Sinensetin has emerged as a potential neuroprotective agent, demonstrating the ability to mitigate neuronal damage induced by oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases.

Quantitative Data Summary

| Cell Line | Insult | Assay | Endpoint | Result | Reference |

| SH-SY5Y | Amyloid-β (25-35) | MTT Assay | Cell Viability | Dose-dependent attenuation of reduction | [7] |

| SH-SY5Y | Amyloid-β (25-35) | Various | Oxidative Stress Markers (SOD, CAT, GSH, MDA) | Attenuation of oxidative stress | [2] |

| SH-SY5Y | Amyloid-β (25-35) | Western Blot | TLR4, p-p65 | Inhibition of upregulation and nuclear translocation | [7] |

| Zebrafish | AAPH | In vivo imaging | Oxidative Stress, Intestinal and Brain Damage | Alleviation of damage | [2] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of sinensetin are linked to its antioxidant and anti-inflammatory properties within the central nervous system. A key mechanism is the inhibition of the TLR4/NF-κB signaling pathway, which is activated in response to neurotoxic stimuli like amyloid-beta.

Experimental Protocols

Assessment of Oxidative Stress in SH-SY5Y Cells

-

Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are pre-treated with sinensetin (e.g., 10, 20, 40 µM) for 1 hour, followed by co-incubation with amyloid-β peptide (25-35 fragment) for 24 hours to induce oxidative stress.[2]

-

Measurement of Antioxidant Enzymes: Cell lysates are prepared, and the activities of superoxide dismutase (SOD) and catalase (CAT) are measured using commercially available assay kits.

-

Glutathione (GSH) and Malondialdehyde (MDA) Levels: The levels of the antioxidant GSH and the lipid peroxidation marker MDA in the cell lysates are quantified using specific colorimetric assay kits.

-

Data Analysis: The results are expressed as a percentage of the control group.

General Experimental Workflow

The investigation of the pharmacological activities of a compound like sinensetin typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.

Conclusion

Sinensetin is a pleiotropic molecule with promising therapeutic potential in several key areas of human health, including oncology, inflammation, metabolic disorders, and neurodegenerative diseases. The data and protocols summarized in this guide highlight the significant body of evidence supporting its bioactivities. Further research, particularly well-designed in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans. This document serves as a foundational resource to aid in the design of future studies aimed at harnessing the pharmacological potential of sinensetin for the development of novel therapeutics.

References

- 1. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles [mdpi.com]

- 6. zen-bio.com [zen-bio.com]

- 7. atcc.org [atcc.org]

Sinensetin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinensetin, a polymethoxylated flavonoid found predominantly in citrus peels and Orthosiphon aristatus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Extensive preclinical research highlights its potential in oncology, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. This technical guide provides an in-depth overview of the therapeutic applications of sinensetin, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental methodologies. The information is curated to support further research and development of sinensetin-based therapeutics.

Introduction

Sinensetin (3',4',5,6,7-pentamethoxyflavone) is a plant-derived flavonoid characterized by the presence of five methoxy groups, which contribute to its metabolic stability and oral bioavailability.[3] Its diverse biological activities stem from its ability to modulate multiple signaling pathways implicated in the pathophysiology of various diseases. This document serves as a technical resource, summarizing key findings and providing detailed protocols for the experimental evaluation of sinensetin's therapeutic effects.

Therapeutic Applications and Mechanisms of Action

Sinensetin has demonstrated significant potential in several therapeutic areas. The following sections detail its effects and the underlying molecular mechanisms.

Anticancer Activity

Sinensetin exhibits potent anticancer effects across various cancer types, including breast, gallbladder, and liver cancer.[3][4][5] Its primary anticancer mechanisms include the induction of apoptosis, inhibition of cell proliferation and invasion, and suppression of angiogenesis.

-

Wnt/β-catenin Pathway: Sinensetin has been shown to inhibit the Wnt/β-catenin signaling pathway in breast cancer cells, leading to decreased cell viability and proliferation.[3]

-

PI3K/Akt/mTOR Pathway: In gallbladder cancer, sinensetin targets the PTEN/PI3K/Akt signaling pathway to induce apoptosis.[4]

-

VEGF/VEGFR2/AKT Pathway: Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway.[5][6]

Diagram: Sinensetin's Anticancer Signaling Pathways

Caption: Signaling pathways modulated by Sinensetin in different cancers.

Anti-inflammatory Activity

Sinensetin demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

-

NF-κB Pathway: Sinensetin inhibits the activation of NF-κB by preventing the degradation of IκB-α and suppressing the nuclear translocation of the p65 subunit. This leads to a reduction in the expression of inflammatory mediators such as nitric oxide (NO), iNOS, and COX-2.

Diagram: Sinensetin's Anti-inflammatory Mechanism

Caption: Inhibition of the NF-κB signaling pathway by Sinensetin.

Multidrug Resistance Reversal

A significant application of sinensetin is in overcoming multidrug resistance (MDR) in cancer cells, primarily through the inhibition of ATP-binding cassette (ABC) transporters.

-

P-glycoprotein (P-gp/ABCB1) and ABCG2 Inhibition: Sinensetin directly inhibits the function of P-gp and ABCG2, efflux pumps that are overexpressed in many drug-resistant tumors. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs.

Neuroprotective Effects

Sinensetin has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential in the management of neurodegenerative diseases. It has been observed to attenuate amyloid-beta-induced toxicity in SH-SY5Y cells.

Metabolic Regulation

Sinensetin influences metabolic pathways related to obesity and type 2 diabetes.

-

AMPK Activation: Sinensetin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation can lead to increased fatty acid oxidation and glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of sinensetin from various preclinical studies.

Table 1: Anticancer Activity of Sinensetin

| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Reference |

| MCF-7 | Breast Cancer | CCK-8 | IC50 | 131.5 µM | Inhibition of cell viability | [3] |

| MDA-MB-231 | Breast Cancer | CCK-8 | IC50 | 97.45 µM | Inhibition of cell viability | [3] |

| TJ-GBC2 | Gallbladder Cancer | MTT | IC50 | ~15 µM | Inhibition of cell viability | [4] |

| HUVEC | - | Tube Formation | Inhibition | 30 µM | Significant inhibition of angiogenesis | [2] |

Table 2: Multidrug Resistance Reversal by Sinensetin

| Efflux Pump | Cell Line | Substrate | Assay | IC50 | Effect | Reference |

| P-glycoprotein | AML-2/D100 | Vincristine | Chemosensitization | 1.14 µM | Reversal of resistance | |

| P-glycoprotein | MCF7R | Rhodamine 123 | Efflux Inhibition | - | Increased accumulation | [7] |

Table 3: Anti-inflammatory Effects of Sinensetin

| Cell Line | Stimulant | Parameter | Concentration | Inhibition | Reference |

| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | 50 µM | Significant reduction |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on sinensetin.

Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of sinensetin on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sinensetin (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8][9][10][11]

-

Prepare serial dilutions of sinensetin in culture medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium with 100 µL of medium containing different concentrations of sinensetin. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Measure the absorbance at 450 nm using a microplate reader.[8][9][11]

-

Calculate cell viability using the formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100.

Western Blot Analysis for Signaling Pathways

Objective: To analyze the effect of sinensetin on the protein expression and phosphorylation status in key signaling pathways (e.g., NF-κB, Akt/mTOR, AMPK).

Materials:

-

Cell lysates from sinensetin-treated and control cells

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-IκB-α, anti-p-Akt, anti-p-mTOR, anti-p-AMPK, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.[12]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.[12][13]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of sinensetin on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

24-well plates

-

LPS (from E. coli)

-

Sinensetin

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.[14]

-

Pre-treat the cells with various concentrations of sinensetin for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[5][14]

-

Collect 100 µL of the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (equal parts of Part A and Part B mixed immediately before use).[5]

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

HUVEC Tube Formation Assay

Objective: To assess the anti-angiogenic effect of sinensetin.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well plates

-

Matrigel

-

Endothelial cell growth medium

-

Sinensetin

-

VEGF (as a positive control for angiogenesis induction)

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.[2][15]

-

Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of sinensetin.

-

Seed 1-2 x 10⁴ HUVECs onto the Matrigel-coated wells.[2]

-

Observe the formation of capillary-like structures (tubes) under an inverted microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ).

Diagram: Experimental Workflow for HUVEC Tube Formation Assay

Caption: Workflow for assessing the anti-angiogenic effects of Sinensetin.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

Objective: To determine the inhibitory effect of sinensetin on P-gp function.

Materials:

-

P-gp overexpressing cells (e.g., MCF7R or Namalwa/MDR1) and parental cells

-

Rhodamine 123 (a fluorescent P-gp substrate)

-

Sinensetin

-

Verapamil (a known P-gp inhibitor, as a positive control)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate or culture tubes).

-

Pre-incubate the cells with different concentrations of sinensetin or verapamil for 30 minutes at 37°C.[7]

-

Add Rhodamine 123 (e.g., 5.25 µM) to the cells and incubate for another 30-60 minutes at 37°C to allow for substrate accumulation.[4][7]

-

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[4]

-

Resuspend the cells in fresh, Rhodamine 123-free medium (with or without the inhibitor) and incubate for an additional period (e.g., 2 hours) to allow for efflux.[4]

-

Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.

-

An increase in intracellular fluorescence in the presence of sinensetin indicates inhibition of P-gp-mediated efflux.

Conclusion

Sinensetin is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic disorders makes it a compelling candidate for further drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the investigation of sinensetin and unlock its full therapeutic promise. Further in vivo studies and clinical trials are warranted to translate these promising preclinical findings into novel therapies for a range of human diseases.

References

- 1. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sinensetin suppresses angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 10. bosterbio.com [bosterbio.com]

- 11. dojindo.co.jp [dojindo.co.jp]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Sinensetin-d3: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical Certificate of Analysis (CoA) and specifications for Sinensetin-d3, a deuterated analog of the naturally occurring polymethoxyflavone, Sinensetin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Introduction to Sinensetin and its Deuterated Analog

Sinensetin is a flavonoid found in various plants, notably in the peels of citrus fruits and in Orthosiphon stamineus. It has garnered significant interest in the scientific community for its potential pharmacological activities. This compound, as a stable isotope-labeled internal standard, is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Sinensetin in complex biological matrices through mass spectrometry-based methods. The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for its differentiation from the endogenous, unlabeled Sinensetin.

Representative Certificate of Analysis

A Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and quality. While an actual CoA is specific to a particular batch, the following tables represent the typical data and specifications provided by manufacturers of high-quality deuterated standards.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1438399-79-1 |

| Molecular Formula | C₂₀H₁₇D₃O₇ |

| Molecular Weight | 375.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at -20°C, protect from light |

Table 2: Quality Control Specifications

| Test | Specification | Method |

| Chemical Purity (HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥ 98% Deuterium | Mass Spectrometry (MS) |

| Identity (¹H-NMR) | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity (Mass Spectrum) | Conforms to expected mass | Mass Spectrometry (MS) |

| Residual Solvents | To be reported | Gas Chromatography (GC) or ¹H-NMR |

| Water Content (Karl Fischer) | To be reported | Karl Fischer Titration |

Experimental Protocols

The quality control specifications outlined in the CoA are determined through a series of rigorous analytical experiments. The following sections detail the methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated Sinensetin and other impurities.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.

Procedure:

-

Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.

-

Sample Preparation: A sample of the this compound batch is dissolved in the same solvent as the standard.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Injection volume: 10-20 µL.

-

Column temperature: Ambient or controlled (e.g., 25°C).

-

Detection wavelength: Based on the UV absorbance maxima of Sinensetin (around 254 nm and 330 nm).

-

-

Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity

Purpose: To confirm the molecular weight of this compound and to determine the extent of deuterium incorporation (isotopic enrichment).

Instrumentation:

-

A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the ionization source (e.g., methanol with 0.1% formic acid).

-

Infusion: The sample is directly infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. For Sinensetin, positive ion mode is common, observing the [M+H]⁺ ion.

-

Data Analysis:

-

Identity: The observed mass of the most abundant isotopic peak is compared to the theoretical mass of the protonated this compound molecule.

-

Isotopic Enrichment: The relative intensities of the peaks corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of Sinensetin are measured. The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

-

Expected Fragmentation: In tandem mass spectrometry (MS/MS), the precursor ion of protonated this compound would be selected and fragmented. The fragmentation pattern is expected to be similar to that of unlabeled Sinensetin, with characteristic losses of methyl groups (-15 Da) and carbon monoxide (-28 Da) from the flavonoid backbone. The masses of the fragment ions will be shifted by the number of deuterium atoms they retain.

Thin-Layer Chromatography-Densitometry (TLC-Densitometry)

Purpose: An alternative or complementary method to HPLC for the quantification and purity assessment of flavonoids like Sinensetin.

Instrumentation:

-

TLC plates (e.g., silica gel 60 F254)

-

TLC developing chamber

-

Densitometer for quantitative analysis

Mobile Phase:

-

A mixture of non-polar and polar solvents. A common system for flavonoids is a mixture of toluene and ethyl acetate, sometimes with the addition of a small amount of formic acid to improve spot shape.

Procedure:

-

Standard and Sample Application: Known concentrations of a Sinensetin standard and the this compound sample are spotted onto the TLC plate.

-

Development: The plate is placed in a developing chamber saturated with the mobile phase and allowed to develop until the solvent front reaches a predetermined height.

-

Visualization: The plate is dried and the spots are visualized under UV light (e.g., 254 nm or 366 nm).

-

Densitometric Analysis: The plate is scanned with a densitometer at the wavelength of maximum absorbance for Sinensetin. The peak areas are used to quantify the amount of this compound and any impurities.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Quality Control Workflow for this compound.

Caption: HPLC Method Workflow for Purity Analysis.

Caption: Mass Spectrometry Analysis Pathway.

The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Flavonoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest to the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and precise quantification of these compounds in complex biological matrices is paramount for understanding their bioavailability, metabolism, and mechanism of action. This technical guide provides an in-depth overview of the use of deuterium-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the robust quantification of flavonoids. Stable isotope dilution analysis (SIDA) using deuterium-labeled standards is widely regarded as the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1]

This guide will delve into the synthesis of deuterium-labeled flavonoids, provide detailed experimental protocols for their use in quantitative analysis, and present a compilation of performance data from various studies. Furthermore, it will illustrate the application of this methodology in elucidating the role of flavonoids in cellular signaling pathways.

Synthesis of Deuterium-Labeled Flavonoids

The preparation of isotopically and isomerically pure deuterated flavonoids is a critical first step. Various techniques are employed for introducing deuterium atoms into the flavonoid scaffold.[2] The choice of method depends on the desired position of the label and the stability of the resulting molecule. It is crucial to position the deuterium labels on non-exchangeable sites to prevent their loss during sample processing and analysis.[3]

General Synthetic Strategies:

-

Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst (e.g., acid or base) or under specific reaction conditions like microwave assistance.[3] For instance, deuterium incorporation at the C-3 position of flavanones can be achieved by treating flavanones or their precursor 2'-hydroxychalcones with deuterated phosphoric acid (D₃PO₄) and deuterated acetic acid (AcOD).[1]

-

Catalytic Deuteration: Metals like palladium on carbon (Pd/C) can be used to catalyze the H-D exchange reaction using D₂O as the deuterium source. This method can be highly selective and efficient.[4]

-

Synthesis from Labeled Precursors: A more controlled approach involves the use of deuterated starting materials in a multi-step synthesis to build the flavonoid molecule with deuterium atoms at specific positions.

Example Protocol: Selective Deuteration of Rutin (Quercetin-3-O-rutinoside)